molecular formula C15H13BrN2OS B2842006 N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide CAS No. 1375975-63-5

N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide

Cat. No. B2842006
CAS RN: 1375975-63-5
M. Wt: 349.25
InChI Key: PMBHRPZCIYQISR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide, also known as BTCA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and an amide functional group.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide is not well understood. However, it is believed to act as an electron acceptor in organic electronic devices. In organic solar cells, N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide accepts electrons from the donor material and transfers them to the electrode, generating a photocurrent. The high electron affinity of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide makes it an efficient electron acceptor, which improves the overall efficiency of the solar cell.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide. However, it is not intended for human consumption and should only be used for research purposes.

Advantages and Limitations for Lab Experiments

N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has a high electron affinity, which makes it a promising candidate for the development of organic electronic devices. However, N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide has some limitations. It is not water-soluble, which can make it difficult to handle in aqueous environments. Additionally, its toxicity and potential environmental impacts need to be further studied.

Future Directions

There are several future directions for research on N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide. One area of interest is the development of new synthetic methods for N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide that are more efficient and cost-effective. Another area of interest is the investigation of the potential environmental impacts of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide and its degradation products. Furthermore, the use of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide in other organic electronic devices, such as organic light-emitting diodes and field-effect transistors, should be explored. Finally, the optimization of the performance of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide-based solar cells and the development of new materials that can further improve their efficiency are also areas of interest.

Synthesis Methods

The synthesis of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide involves the reaction of 5-bromothiophene-2-carboxylic acid with benzylamine and cyanomethyl acetate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction yields N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide in good yields and high purity. The synthesis of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It is a promising candidate for the development of organic semiconductors due to its high electron affinity and excellent thermal stability. N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide has been used as an electron-accepting material in organic solar cells, and its performance has been found to be comparable to that of fullerenes, which are commonly used as electron acceptors in organic solar cells.

properties

IUPAC Name

N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS/c16-14-7-6-13(20-14)10-15(19)18(9-8-17)11-12-4-2-1-3-5-12/h1-7H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBHRPZCIYQISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.